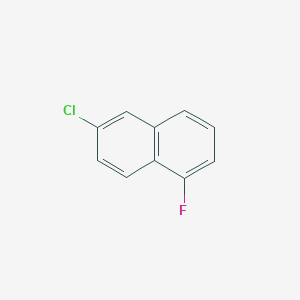
6-Chloro-1-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 1st position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 6-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial step often includes chlorination of naphthalene to produce 6-chloronaphthalene, followed by fluorination. The process parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding naphthoquinones or reduction reactions to yield dihydronaphthalenes.
Coupling Reactions: It is also involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-fluoronaphthalene in various reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the electron-withdrawing effect of the fluorine atom facilitates the displacement of the chlorine atom by nucleophiles. In coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners.
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: Similar structure but lacks the chlorine atom.
6-Chloronaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-6-fluoronaphthalene: Positional isomer with chlorine at the 1st position and fluorine at the 6th position.
Uniqueness: 6-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H6ClF |
|---|---|
Molekulargewicht |
180.60 g/mol |
IUPAC-Name |
6-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
InChI-Schlüssel |
ZWKOYTLOWDTOTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




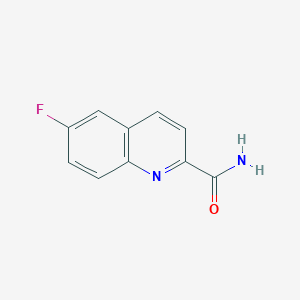
![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)


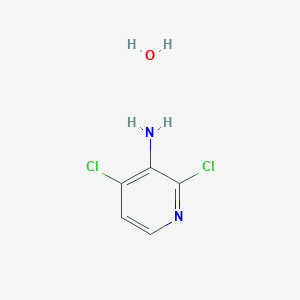

![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)

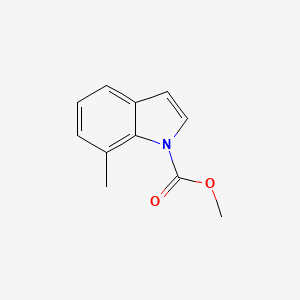
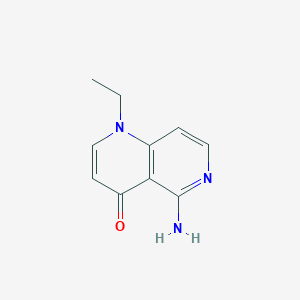
![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)

